molecular formula C11H19N B14365352 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-79-2

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine

Cat. No.: B14365352
CAS No.: 90038-79-2
M. Wt: 165.27 g/mol
InChI Key: YZXJTARROXBRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The structure of this compound includes multiple rings and a tertiary amine, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure. For instance, the use of strong bases or acids can promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

90038-79-2

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

9-methyl-2-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-5-9-7-10(6-8)12-4-2-3-11(9)12/h8-11H,2-7H2,1H3

InChI Key

YZXJTARROXBRET-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C1)N3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.